Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate
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Overview
Description
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate is an organic compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with formyl and hydroxyl groups, and a tert-butyl carbamate moiety
Preparation Methods
The synthesis of Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring substituted with formyl and hydroxyl groups.
Reaction with Carbamate: The substituted pyridine is then reacted with tert-butyl carbamate under specific conditions to form the desired compound.
Reaction Conditions: The reactions are usually carried out under inert gas (nitrogen or argon) to prevent oxidation and degradation of the reactants and products.
Chemical Reactions Analysis
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate can be compared with other similar compounds:
Tert-butyl (3-hydroxypyridin-2-yl)carbamate: Similar structure but lacks the formyl group.
Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Similar protective activity in biological systems but different substitution pattern on the aromatic ring.
Unique Features:
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-formyl-2-oxo-1H-pyridin-4-yl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-7-4-5-10-6-8-15-12(18)11(10)9-17/h6,8-9H,4-5,7H2,1-3H3,(H,15,18)(H,16,19) |
InChI Key |
YTNXCHJUNLUTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=C(C(=O)NC=C1)C=O |
Origin of Product |
United States |
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